N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide
Description
N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide is a synthetic compound featuring a quinoxaline core linked via an ethyl group to a 4-(2-fluorophenyl)piperazine moiety. Quinoxaline derivatives are known for their pharmacological versatility, particularly in targeting neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors due to their structural resemblance to endogenous ligands. The 2-fluorophenyl substituent on the piperazine ring may enhance receptor binding selectivity or metabolic stability compared to unsubstituted analogs .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c22-16-5-1-4-8-20(16)27-13-11-26(12-14-27)10-9-23-21(28)19-15-24-17-6-2-3-7-18(17)25-19/h1-8,15H,9-14H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIKQIFLCVGQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 2-fluorophenylamine with ethylene dibromide in the presence of a base such as potassium carbonate.
Quinoxaline Formation: The next step involves the formation of the quinoxaline core. This can be achieved by reacting o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal, under acidic conditions.
Coupling Reaction: The final step is the coupling of the piperazine derivative with the quinoxaline core. This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide has several notable applications:
Medicinal Chemistry
The compound is under investigation for its potential therapeutic effects, including:
- Anticancer Activity : Studies have indicated that quinoxaline derivatives may inhibit tumor growth by targeting specific pathways involved in cancer progression.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, making it a potential candidate for treating inflammatory diseases.
Antiviral Research
Recent studies have explored the antiviral properties of quinoxaline derivatives against various respiratory pathogens. The ability to inhibit viral replication makes this compound a candidate for developing antiviral therapies .
Antitubercular Activity
Research has demonstrated that quinoxaline derivatives exhibit significant activity against Mycobacterium tuberculosis, highlighting their potential as new agents in tuberculosis treatment .
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
- Antitubercular Efficacy : A comparative study on the antitubercular activity of quinoxaline derivatives revealed that this compound exhibited superior efficacy against Mtb strains, with minimum inhibitory concentrations indicating potent activity .
- Mechanistic Insights : Research into its mechanism of action has provided insights into how the inhibition of ENTs affects cellular metabolism, emphasizing the importance of this pathway in drug development .
Mechanism of Action
The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the type of cells or tissues involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
5-[4-[(2-Ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-6-fluoro-N-methyl-pyridine-2-carboxamide
- Structural Differences: Core: Pyridine-carboxamide (vs. quinoxaline-carboxamide in the target compound). Piperazine Substituent: A (2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl group replaces the 2-fluorophenyl group. Linker: Methyl group (vs. ethyl linker).
- Functional Implications: The pyridine core may reduce π-π stacking interactions with aromatic residues in receptor binding pockets compared to quinoxaline.
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structural Differences: Core: Acetic acid (vs. quinoxaline-carboxamide). Piperazine Substituent: A bulky 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group replaces the 2-fluorophenyl group.
- Functional Implications: The Fmoc group is typically used in peptide synthesis for temporary protection, suggesting this compound is an intermediate rather than a bioactive molecule.
(S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-quinolizine-2-carboxamide
- Structural Differences: Core: Tetrahydroquinolizine (vs. quinoxaline). Substituents: Includes a 4-methoxybenzamido group and a pyrrolidine-carboxamide chain.
- The 4-methoxy group could modulate metabolic stability compared to the 2-fluoro group in the target compound .
N-[2-[(2S)-2-Cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide
- Structural Differences: Core: Quinoline (vs. quinoxaline). Linker: Propoxy group (vs. ethyl linker). Piperazine Substituent: Unsubstituted (vs. 2-fluorophenyl).
- Functional Implications: Quinoline’s nitrogen position may alter electron distribution, affecting receptor interactions. The cyano-difluoropyrrolidine group could enhance metabolic resistance but reduce blood-brain barrier penetration .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Receptor Selectivity : The 2-fluorophenyl group in the target compound may enhance 5-HT1A/2A receptor affinity compared to unsubstituted piperazine analogs, as fluorine’s electronegativity stabilizes receptor-ligand interactions .
- Metabolic Stability : Ethyl linkers (target compound) generally offer better stability than methyl or propoxy linkers due to reduced steric hindrance and oxidative metabolism .
- Structural Rigidity: Quinoxaline and tetrahydroquinolizine cores (target and compounds) may improve binding specificity compared to flexible acetic acid derivatives () .
Biological Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)quinoxaline-2-carboxamide is a quinoxaline derivative that has attracted attention for its potential biological activities. This article discusses its mechanisms of action, pharmacological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 377.43 g/mol. It features a quinoxaline core, a piperazine ring, and a fluorophenyl substituent, which contribute to its biological activity.
Target of Action : The primary target for this compound is the Equilibrative Nucleoside Transporters (ENTs). These transporters play a crucial role in the cellular uptake of nucleosides, impacting nucleotide synthesis and adenosine signaling.
Mode of Action : The compound acts as an irreversible non-competitive inhibitor of ENTs, leading to disrupted nucleoside transport across cell membranes. This inhibition can have significant implications for cellular metabolism and signaling pathways involving nucleotides.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that quinoxaline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this one demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7 cells .
- Neuropharmacological Effects : The compound's interaction with ENTs may also influence neurological functions by modulating adenosine levels in the brain, which is critical for cognitive processes.
Research Findings
Several studies have evaluated the biological activity of quinoxaline derivatives, including this compound. Below are summarized findings from relevant research:
Case Studies
- Anticancer Activity : A study on quinoxaline derivatives reported that compounds with structural similarities to this compound exhibited significant cytotoxicity against cancer cell lines with IC50 values lower than traditional chemotherapeutics like doxorubicin .
- Neuropharmacological Impact : Research indicated that compounds affecting ENTs could enhance cognitive function by increasing acetylcholine levels through inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases.
Q & A
Q. How to address discrepancies between in silico predictions and experimental binding data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
